[2-(5-Fluoro-2-pyridyl)-5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl]boronic acid
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Overview
Description
B-[2-(5-Fluoro-2-pyridinyl)-5,6-dihydro-5,5-dimethyl-4H-pyrrolo[1,2-b]pyrazol-3-yl]boronic acid is a boronic acid derivative that features a complex structure with a fluorinated pyridine ring and a pyrrolo[1,2-b]pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-[2-(5-Fluoro-2-pyridinyl)-5,6-dihydro-5,5-dimethyl-4H-pyrrolo[1,2-b]pyrazol-3-yl]boronic acid typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
B-[2-(5-Fluoro-2-pyridinyl)-5,6-dihydro-5,5-dimethyl-4H-pyrrolo[1,2-b]pyrazol-3-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
B-[2-(5-Fluoro-2-pyridinyl)-5,6-dihydro-5,5-dimethyl-4H-pyrrolo[1,2-b]pyrazol-3-yl]boronic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and fine chemicals
Mechanism of Action
The mechanism of action of B-[2-(5-Fluoro-2-pyridinyl)-5,6-dihydro-5,5-dimethyl-4H-pyrrolo[1,2-b]pyrazol-3-yl]boronic acid involves its interaction with various molecular targets. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the fluorine atom and the boronic acid group enhances its reactivity and selectivity in these reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine-5-boronic acid pinacol ester
- 2-Fluoro-5-methylpyridine-3-boronic acid
- 4-Pyridinylboronic acid
Uniqueness
B-[2-(5-Fluoro-2-pyridinyl)-5,6-dihydro-5,5-dimethyl-4H-pyrrolo[1,2-b]pyrazol-3-yl]boronic acid is unique due to its complex structure, which combines a fluorinated pyridine ring with a pyrrolo[1,2-b]pyrazole moiety. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic organic chemistry .
Properties
Molecular Formula |
C13H15BFN3O2 |
---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
[2-(5-fluoropyridin-2-yl)-5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C13H15BFN3O2/c1-13(2)5-10-11(14(19)20)12(17-18(10)7-13)9-4-3-8(15)6-16-9/h3-4,6,19-20H,5,7H2,1-2H3 |
InChI Key |
KEGFELOPQJJLSZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2CC(CN2N=C1C3=NC=C(C=C3)F)(C)C)(O)O |
Origin of Product |
United States |
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